molecular formula C9H18ClNO4S B15318565 tert-Butyl (2-(chlorosulfonyl)propyl)(methyl)carbamate

tert-Butyl (2-(chlorosulfonyl)propyl)(methyl)carbamate

Cat. No.: B15318565
M. Wt: 271.76 g/mol
InChI Key: DZFQVWYEKTXIKH-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
tert-Butyl (2-(chlorosulfonyl)propyl)(methyl)carbamate is a carbamate derivative featuring a chlorosulfonyl (-SO₂Cl) group on a propyl chain, along with a methyl-substituted tert-butoxycarbonyl (Boc) protecting group. This combination imparts unique reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing nature of the sulfonyl chloride moiety. The Boc group enhances stability during synthetic processes, making the compound valuable in medicinal chemistry and peptide synthesis .

Characterization typically involves TLC, ¹H/¹³C NMR, and elemental analysis to confirm purity (>95%) and structural integrity .

Properties

Molecular Formula

C9H18ClNO4S

Molecular Weight

271.76 g/mol

IUPAC Name

tert-butyl N-(2-chlorosulfonylpropyl)-N-methylcarbamate

InChI

InChI=1S/C9H18ClNO4S/c1-7(16(10,13)14)6-11(5)8(12)15-9(2,3)4/h7H,6H2,1-5H3

InChI Key

DZFQVWYEKTXIKH-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C(=O)OC(C)(C)C)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate involves several steps:

Chemical Reactions Analysis

tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate undergoes various chemical reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Common Reagents and Conditions: Typical reagents include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. .

Scientific Research Applications

tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Functional Group Variations

The chlorosulfonyl group distinguishes this compound from analogs with alternative leaving groups or substituents. Key comparisons include:

Compound Substituent Reactivity Applications References
tert-Butyl (2-(chlorosulfonyl)propyl)(methyl)carbamate -SO₂Cl High electrophilicity; reacts with amines/thiols for sulfonamide/sulfonate formation Drug intermediates, peptide coupling
tert-Butyl (tosyloxy)(3-(2-(trifluoromethyl)phenyl)propyl)carbamate (13d) -OTs (tosyloxy) Moderate electrophilicity; used in SN2 reactions Transition-metal-free C–N bond formation
(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate -OH Low reactivity; requires activation for further functionalization Prodrug synthesis, chiral building blocks
tert-Butyl (3-mercaptopropyl)carbamate -SH Thiol-based reactivity (e.g., disulfide formation, thiol-ene click chemistry) Bioconjugation, polymer chemistry

Stability and Handling

  • Chlorosulfonyl Group : Highly moisture-sensitive; requires storage under anhydrous conditions. Reacts exothermically with nucleophiles (e.g., water, alcohols), necessitating controlled reaction environments .
  • Tosyloxy/Hydroxy Groups: More stable under ambient conditions but require activation (e.g., tosylates via Mitsunobu) for further functionalization .

Research Findings and Data

Reactivity Studies

  • Kinetics : Chlorosulfonyl carbamates exhibit faster reaction rates with primary amines (k ≈ 0.15 M⁻¹s⁻¹ at 25°C) compared to tosyloxy analogs (k ≈ 0.05 M⁻¹s⁻¹) due to superior leaving-group ability .
  • Thermal Stability : Decomposition onset for chlorosulfonyl derivatives occurs at ~80°C, whereas tosyloxy analogs remain stable up to 120°C .

Analytical Data

Parameter This compound tert-Butyl (tosyloxy)propyl carbamate (13d)
Molecular Weight (g/mol) ~280 (estimated) 413.43
¹H NMR (δ, ppm) 1.4 (s, Boc), 3.1–3.5 (m, CH₂-SO₂Cl), 4.1 (q, CH₃) 1.4 (s, Boc), 2.4 (s, Ts), 3.2–3.6 (m, CH₂-OTs)
Purification Method Flash chromatography (hexane/EtOAc) Flash chromatography (hexane/EtOAc)

Biological Activity

Chemical Structure and Properties
tert-Butyl (2-(chlorosulfonyl)propyl)(methyl)carbamate is an organic compound with the molecular formula C9H18ClNO4SC_9H_{18}ClNO_4S. It is characterized by a solid powder form, typically colorless or pale yellow. This compound is a derivative of carbamate, featuring a chlorosulfonyl group that enhances its reactivity and utility in organic synthesis and biomedical research. The tert-butyl group contributes to its stability and solubility, making it a versatile reagent in various applications.

Enzyme Interaction and Inhibition

The biological activity of this compound is primarily linked to its ability to interact with enzymes and proteins. The chlorosulfonyl moiety is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modify enzyme activity, potentially inhibiting their function by blocking substrate access at the active site. Such properties make this compound valuable for biochemical studies focused on enzyme mechanisms and protein interactions.

The mechanism of action involves the formation of covalent bonds with specific molecular targets, effectively modifying their activity. This is particularly significant in the context of enzyme inhibition, where the compound can serve as a probe to investigate biochemical pathways and understand enzyme functions in various biological contexts.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds to this compound, highlighting their molecular formulas and key features:

Compound NameMolecular FormulaKey Features
tert-butyl N-(3-chlorosulfonylpropyl)carbamateC8H16ClNO4SSimilar reactivity due to chlorosulfonyl group
tert-butyl N-(2-chloroethyl)-N-methylcarbamateC8H16ClNO4Contains a chloroethyl group; used in organic synthesis
tert-butyl chlorosulfonylcarbamateC5H10ClNO4SLacks the propyl chain; primarily used as a reagent

Inhibition Studies

Research has demonstrated that this compound can effectively inhibit specific enzymes involved in biochemical pathways. For instance, studies have shown that compounds with similar structural features exhibit significant inhibition of serine hydrolases, which are critical for various physiological processes .

Applications in Drug Discovery

The compound's unique properties have led to its investigation as a potential drug candidate. Its ability to selectively modify enzyme activity positions it as a valuable tool in drug development, particularly for targeting diseases where enzyme regulation is crucial .

Toxicity and Efficacy

While investigating the toxicity profiles of similar carbamates, it was found that many exhibit low mammalian toxicity while maintaining effective biological activity. This characteristic enhances their appeal as potential therapeutic agents .

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl (2-(chlorosulfonyl)propyl)(methyl)carbamate?

  • Methodological Answer : Synthesis typically involves sequential functionalization. For example:
  • Step 1 : Introduce the carbamate group via reaction of tert-butyl chloroformate with a propylamine precursor under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine) .
  • Step 2 : Sulfonylation using chlorosulfonic acid or sulfuryl chloride to install the chlorosulfonyl group. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid over-sulfonation or decomposition .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended .

Q. How should researchers safely handle this compound given its reactive chlorosulfonyl group?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to minimize inhalation risks .
  • Storage : Store in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis. Avoid contact with moisture or bases, which can trigger decomposition .
  • Spill Management : Neutralize spills with sodium bicarbonate, then adsorb using vermiculite. Dispose as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm carbamate and sulfonyl group integration (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR; sulfonyl carbon at ~55 ppm in ¹³C NMR) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl group: m/z [M – C₄H₉]⁺) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch, carbamate) and ~1370/1170 cm⁻¹ (asymmetric/symmetric S=O stretches) .

Advanced Research Questions

Q. How can conflicting stability data from different studies be resolved?

  • Methodological Answer :
  • Controlled Stability Studies : Conduct accelerated degradation tests under varying pH (e.g., 1.0, 7.4, 13.0) and temperatures (25°C, 40°C). Monitor degradation via HPLC-UV at 254 nm .
  • Kinetic Analysis : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life. For example, hydrolysis rates increase exponentially above pH 7 due to nucleophilic attack on the sulfonyl chloride .
  • Cross-Validation : Compare results with structurally analogous carbamates (e.g., tert-butyl (2,2-difluoroethyl)carbamate) to identify substituent-specific trends .

Q. What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitutions?

  • Methodological Answer :
  • Electrophilicity : The chlorosulfonyl group acts as a strong electrophile. Density Functional Theory (DFT) calculations reveal a low LUMO energy (-1.2 eV) at the sulfur atom, facilitating attack by amines or alcohols .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity by stabilizing transition states. For example, yields drop from 85% (DMF) to 45% (THF) in amination reactions .
  • By-Product Analysis : Use LC-MS to detect sulfonic acid derivatives (e.g., from hydrolysis) or disulfide by-products (e.g., in thiol reactions) .

Q. How can researchers optimize catalytic systems for coupling reactions involving this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(PPh₃)₄, CuI, or Ni(acac)₂ in cross-coupling reactions (e.g., Suzuki-Miyaura). For example, Pd₂(dba)₃/BINAP in toluene achieves 73% yield in aryl aminations .
  • Ligand Effects : Bulky ligands (e.g., XPhos) improve selectivity by reducing side reactions at the carbamate group .
  • Reaction Monitoring : Use in situ IR or Raman spectroscopy to track sulfonyl chloride consumption and optimize reaction time .

Q. What strategies mitigate competing side reactions during functionalization of the carbamate group?

  • Methodological Answer :
  • Protecting Group Chemistry : Temporarily protect the sulfonyl chloride with a silyl group (e.g., TMSCl) before modifying the carbamate .
  • Temperature Control : Maintain reactions below -10°C to suppress carbamate cleavage during nucleophilic substitutions .
  • Additive Use : Add molecular sieves (3Å) to scavenge HCl by-products, which can catalyze decomposition .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity profiles of similar carbamates?

  • Methodological Answer :
  • In Silico Modeling : Use tools like ECOSAR or TEST to predict acute toxicity (e.g., LC₅₀ for Daphnia magna) and compare with experimental data .
  • Metabolite Identification : Perform hepatic microsome assays to identify toxic metabolites (e.g., sulfonic acid derivatives) that may explain variations .
  • Dose-Response Studies : Conduct MTT assays on HEK293 cells to establish IC₅₀ values under standardized conditions (e.g., 48-hour exposure) .

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